

# Application Notes and Protocols for 4-Amino-3-methoxybenzonitrile

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## Compound of Interest

Compound Name: 4-Amino-3-methoxybenzonitrile

Cat. No.: B112118

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **4-Amino-3-methoxybenzonitrile** is a substituted aromatic compound with the molecular formula  $C_8H_8N_2O$ .<sup>[1][2]</sup> Its structure, featuring an amine, a methoxy group, and a nitrile on a benzene ring, makes it a valuable building block in organic synthesis, particularly in medicinal chemistry. The arrangement of these functional groups provides multiple reactive sites, allowing for the construction of complex molecular architectures and heterocyclic systems. This document provides an overview of its properties, safety information, and detailed protocols for its potential synthesis and application in the development of kinase inhibitors.

## Chemical and Physical Properties

The fundamental properties of **4-Amino-3-methoxybenzonitrile** are summarized below.

Property	Value	Source
IUPAC Name	4-amino-3-methoxybenzonitrile	PubChem[1]
CAS Number	177476-76-5	ChemUniverse[2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	PubChem[1]
Molecular Weight	148.16 g/mol	PubChem[1]
Purity	≥98% (Typical)	ChemUniverse[2]
SMILES	<chem>COC1=C(C=CC(=C1)C#N)N</chem>	PubChem[1]
InChIKey	SCXGWOFGMVEUGW-UHFFFAOYSA-N	PubChem[1]

## Safety and Handling

**4-Amino-3-methoxybenzonitrile** is associated with several hazards and requires careful handling in a laboratory setting. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

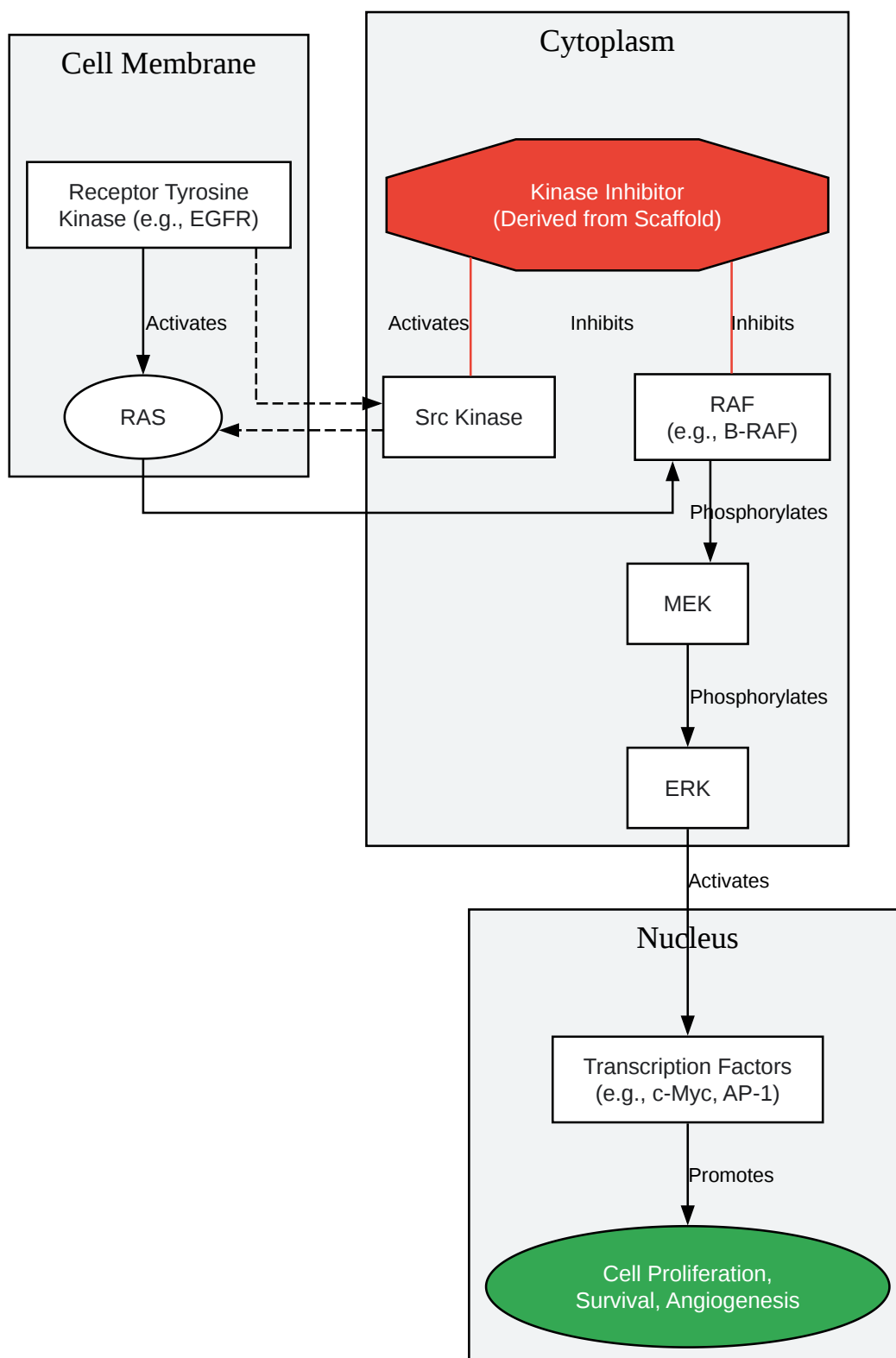
Hazard Class	GHS Hazard Statement	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1]	P261: Avoid breathing dust.[3] P264: Wash skin thoroughly after handling.[3] P271: Use only outdoors or in a well-ventilated area.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Skin Irritation	H315: Causes skin irritation.[1][3]	P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P332+P313: If skin irritation occurs: Get medical advice/attention.[3]
Eye Irritation	H319: Causes serious eye irritation.[1][3]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[3]
Respiratory Irritation	H335: May cause respiratory irritation.[1][3]	P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[3]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Disposal: Dispose of contents/container to an approved waste disposal plant.[3][4]

## Applications in Medicinal Chemistry: Kinase Inhibitor Synthesis

The 4-aminobenzonitrile scaffold is a key pharmacophore in the design of various therapeutic agents. Its derivatives are particularly prominent as intermediates in the synthesis of ATP-competitive protein kinase inhibitors.[5] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.

The primary amine and nitrile groups of **4-Amino-3-methoxybenzonitrile** make it an ideal precursor for constructing heterocyclic cores like quinolines and quinazolines.[6] These scaffolds are found in numerous clinically successful kinase inhibitors that target enzymes such as Src kinase and Epidermal Growth Factor Receptor (EGFR).[6][7]



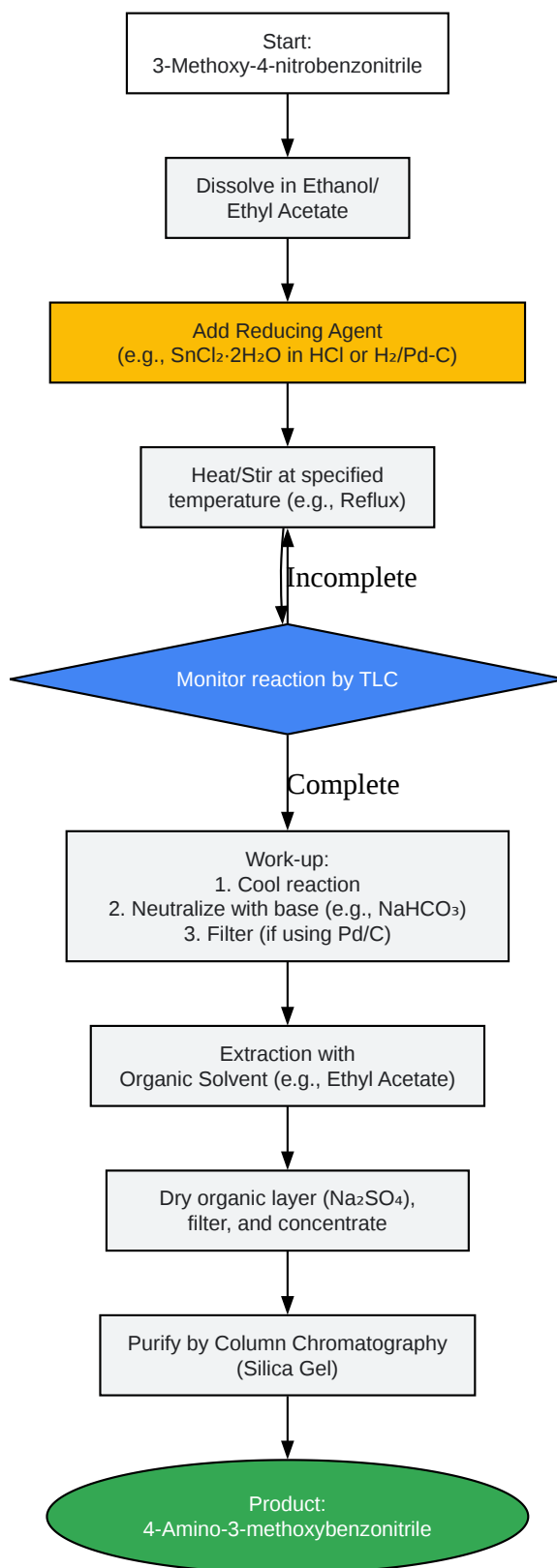
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Simplified Kinase Signaling Pathway showing potential targets for inhibitors.

## Experimental Protocols

While specific, peer-reviewed synthesis protocols for **4-Amino-3-methoxybenzonitrile** are not widely published, a plausible synthetic route can be designed based on standard organic transformations of analogous compounds.<sup>[8]</sup>

This protocol describes the reduction of a nitro group to an amine, a common and effective transformation. The starting material, 3-methoxy-4-nitrobenzonitrile, can be synthesized via the nitration of 3-methoxybenzonitrile.



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Workflow for the plausible synthesis of **4-Amino-3-methoxybenzonitrile**.

## Materials:

- 3-methoxy-4-nitrobenzonitrile (1.0 eq)
- Tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) (3.0-4.0 eq)[6]
- Concentrated Hydrochloric Acid (HCl)[6]
- Ethanol (or Ethyl Acetate)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Ethyl Acetate (for extraction)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ ) or Magnesium Sulfate ( $\text{MgSO}_4$ )
- Silica Gel for column chromatography

## Procedure:

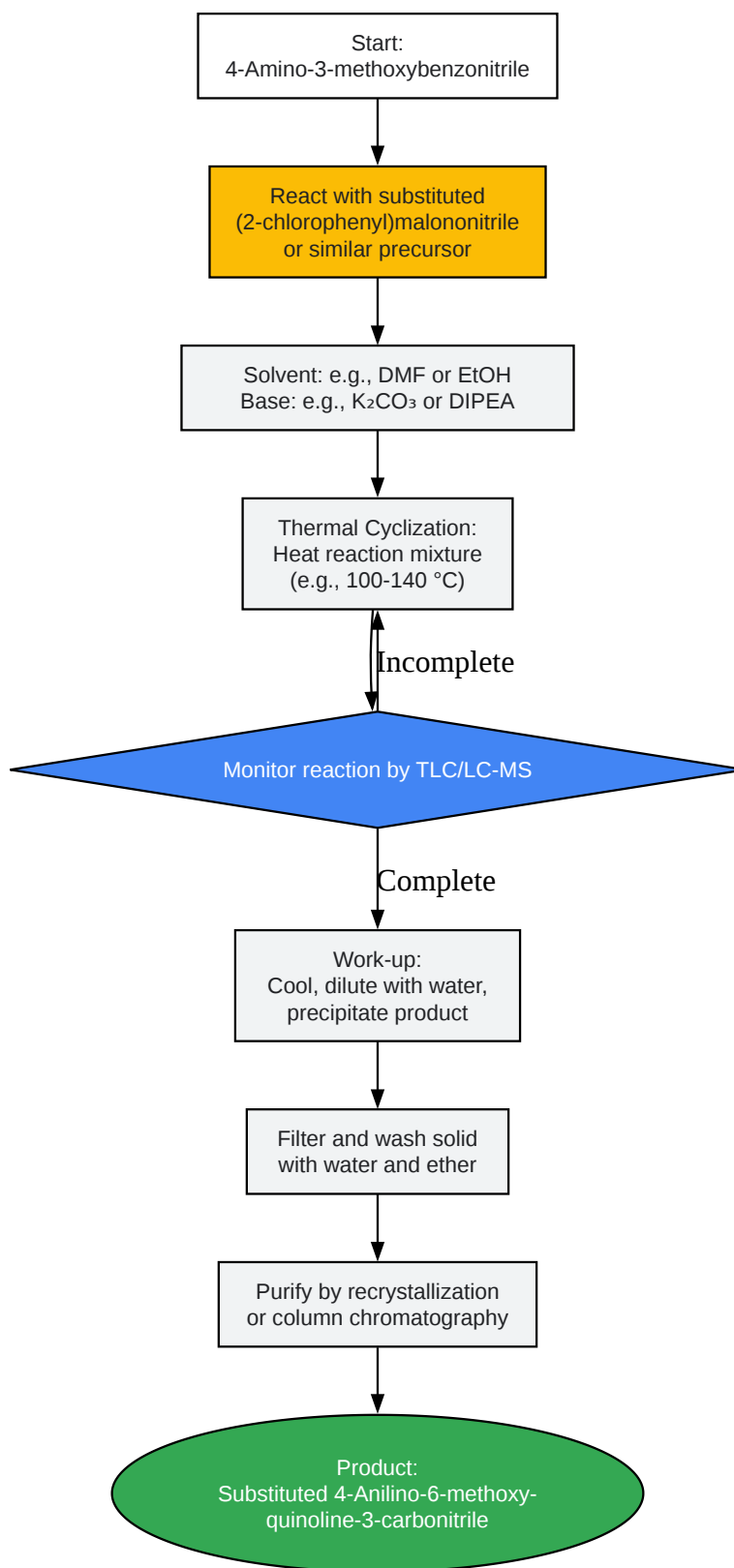
- In a round-bottom flask, suspend 3-methoxy-4-nitrobenzonitrile (1.0 eq) in ethanol.[6]
- To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) dissolved in concentrated hydrochloric acid.[6]
- Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.[6]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
- After completion, cool the reaction mixture to room temperature.[6]
- Carefully pour the mixture over crushed ice and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is basic (pH 8-9).
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]



- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to yield pure **4-Amino-3-methoxybenzonitrile**.

This protocol outlines a generalized procedure for using **4-Amino-3-methoxybenzonitrile** as a key building block to construct a quinoline core, a common scaffold for Src kinase inhibitors.<sup>[7]</sup>

<sup>[9]</sup>



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Workflow for kinase inhibitor scaffold synthesis.

Materials:

- **4-Amino-3-methoxybenzonitrile** (1.0 eq)
- A suitable aniline derivative with ortho-functionalization for cyclization (e.g., ethyl 2-((2,4-dichloro-5-methoxyphenyl)amino)-2-oxoacetate)
- Phosphorus oxychloride ( $\text{POCl}_3$ ) or other cyclizing/dehydrating agent
- Solvent such as diphenyl ether or N,N-Dimethylformamide (DMF)
- Diisopropylethylamine (DIPEA) or another non-nucleophilic base

Procedure (Generalized Gould-Jacobs type reaction):

- Condense **4-Amino-3-methoxybenzonitrile** with a diethyl ethoxymethylenemalonate (or similar) derivative by heating in an appropriate solvent.
- The resulting intermediate is cyclized at high temperature (e.g., 240-260 °C) in a high-boiling solvent like diphenyl ether to form a 4-hydroxyquinoline intermediate.
- The hydroxyl group is then converted to a leaving group (e.g., chloride) by reacting with a chlorinating agent like  $\text{POCl}_3$ .
- Finally, a nucleophilic aromatic substitution ( $\text{S}_\text{N}\text{Ar}$ ) reaction is performed with a desired substituted aniline to displace the chloride and form the final 4-anilinoquinoline-3-carbonitrile product.
- Purification is typically achieved via recrystallization or column chromatography.

## Predicted Characterization Data

While extensive experimental spectra for **4-Amino-3-methoxybenzonitrile** are not readily available in public databases, its spectroscopic characteristics can be predicted based on its functional groups and data from analogous compounds.<sup>[8][10]</sup>

Predicted Infrared (IR) Spectroscopy Data:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
N-H Stretch (amine)	3400-3250	Medium	Two bands expected for a primary amine, may be broad.[8]
C-H Stretch (aromatic)	3100-3000	Medium-Weak	Typical for aromatic C-H bonds.[8]
C-H Stretch (aliphatic)	2960-2850	Medium	From the methoxy group.[8]
C≡N Stretch (nitrile)	2240-2220	Strong, Sharp	Conjugation with the ring may shift the frequency.[8]
C=C Stretch (aromatic)	1600-1450	Medium-Strong	Multiple bands are expected.[8]

Predicted <sup>1</sup>H NMR Spectroscopy Data (in CDCl<sub>3</sub>, 400 MHz):

Protons	Predicted Shift (δ, ppm)	Multiplicity	Integration	Notes
-NH <sub>2</sub> (amine)	3.5-4.5	Broad Singlet	2H	Chemical shift is variable and exchanges with D <sub>2</sub> O.
Aromatic H	6.8-7.5	Multiplet	3H	The exact shifts depend on the electronic effects of the substituents.
-OCH <sub>3</sub> (methoxy)	3.8-3.9	Singlet	3H	Typical range for an aryl methoxy group.[10]

Predicted  $^{13}\text{C}$  NMR Spectroscopy Data (in  $\text{CDCl}_3$ , 100 MHz):

Carbon	Predicted Shift ( $\delta$ , ppm)	Notes
C-NH <sub>2</sub>	140-150	Quaternary carbon attached to the amine.
C-OCH <sub>3</sub>	145-155	Quaternary carbon attached to the methoxy group.
Aromatic CH	110-135	Multiple signals expected for the three aromatic CH carbons.
C-CN	100-115	Quaternary carbon to which the nitrile is attached.
C $\equiv$ N (nitrile)	118-120	Characteristic shift for a nitrile carbon.[8]
-OCH <sub>3</sub> (methoxy)	55-56	Methoxy carbon.[10]

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## References

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